

NBI-31772: A Technical Guide to the Nonpeptide IGFBP Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a novel, nonpeptide small molecule that functions as a high-affinity inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs). By competitively displacing insulin-like growth factor-1 (IGF-1) from its binding proteins, **NBI-31772** effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned **NBI-31772** as a valuable pharmacological tool for investigating the physiological and pathological roles of the IGF-1 signaling axis. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of **NBI-31772**.

Chemical Structure and Properties

NBI-31772, with the IUPAC name 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid, is an isoquinoline derivative.[1][2][3][4][5] Its structure is characterized by a rigid isoquinoline core substituted with catechol and carboxylic acid moieties, which are crucial for its high-affinity binding to IGFBPs.

Table 1: Physicochemical Properties of NBI-31772



Property	Value	References	
IUPAC Name	1-(3,4-Dihydroxybenzoyl)-6,7- dihydroxy-3- isoquinolinecarboxylic acid	[1][3][4][5]	
Molecular Formula	C17H11NO7	[1][2]	
Molecular Weight	341.27 g/mol	[1][2]	
CAS Number	374620-70-9	[1][2]	
Appearance	Powder	[6]	
Purity	≥95% - ≥98% (HPLC)	[1][2]	
Solubility	Soluble to 100 mM in DMSO, 30 mg/mL in DMF, 10 mg/mL in Ethanol, 0.14 mg/mL in PBS (pH 7.2)	[1][4][7]	
Storage	Store at -20°C	[1][6]	
SMILES	O=C(C3=CC=C(O)C(O)=C3)C 2=NC(C(O)=O)=CC1=CC(O)= C(O)C=C12	[1]	
InChI Key	QUIWTBSOEFPLHE- FOCLMDBBSA-N [1]		

Pharmacological Properties

NBI-31772 is a potent and non-selective inhibitor of the interaction between IGF-1 and all six of its binding proteins (IGFBP-1 to IGFBP-6).[6][8] This inhibitory action elevates the concentration of free IGF-1, which is then able to bind to and activate the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase.

Table 2: Pharmacodynamic Properties of NBI-31772



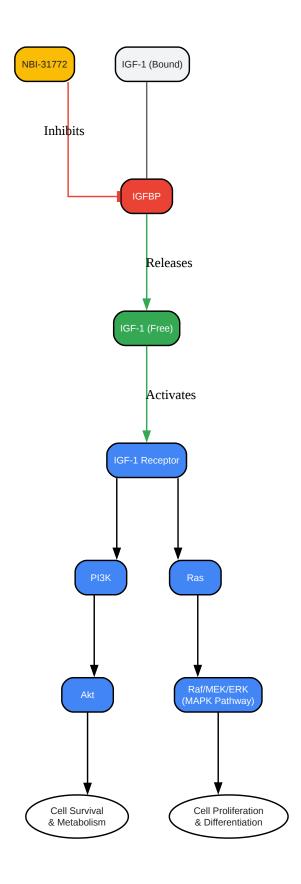
Parameter	Value	Biological Context	References
Mechanism of Action	Inhibits the binding of IGF-1 to all six IGFBPs	General	[6][8]
Binding Affinity (Ki)	1 - 24 nM	For all six human IGFBP subtypes	[1][4]
Biological Effect	Displaces IGF-1 from the IGF-1:IGFBP complex, increasing free IGF-1	General	[1][4]
Functional Activity	Potentiates IGF-1- dependent proteoglycan synthesis	Human Osteoarthritic Chondrocytes	[1]
Functional Activity	Increases cardiomyocyte proliferation	Zebrafish (in vivo)	[3]
Functional Activity	Suppresses IGF-1-induced proliferation	3T3 Fibroblasts	[1]
In Vivo Effect	Enhances skeletal muscle regeneration after injury	Mice	[5]
In Vivo Effect	Reduces cortical infarct volume and brain swelling	Rat MCAO model	[9]

Signaling Pathway

The primary mechanism of **NBI-31772** is to increase the local concentration of free IGF-1. This liberated IGF-1 then activates its cognate receptor, IGF-1R, initiating downstream signaling cascades. The principal pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is primarily involved in cell survival and metabolic regulation, and the



Ras/Raf/MEK/ERK (MAPK) pathway, which is a key regulator of cell proliferation and differentiation.





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Figure 1: NBI-31772 Mechanism of Action and Downstream IGF-1 Signaling.

Experimental Protocols

NBI-31772 is a versatile tool for both in vitro and in vivo studies. Below are representative protocols based on published literature.

In Vitro: IGF-1 Displacement Radiobinding Assay

This protocol is adapted from De Ceuninck et al., Arthritis Res Ther, 2004, and is used to determine the ability of **NBI-31772** to displace IGF-1 from an IGFBP.[2]

Objective: To quantify the inhibition of ¹²⁵I-labeled IGF-1 binding to IGFBP-3 by **NBI-31772**.

Materials:

- 125I-labeled IGF-1
- Recombinant human IGFBP-3
- NBI-31772
- Unlabeled IGF-1 (for positive control)
- Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.02% Nonidet P40 (NP40)
- Precipitation Solution: 28% Polyethylene Glycol (PEG 6000) containing 0.5 mg/mL bovine gamma globulins
- Gamma counter

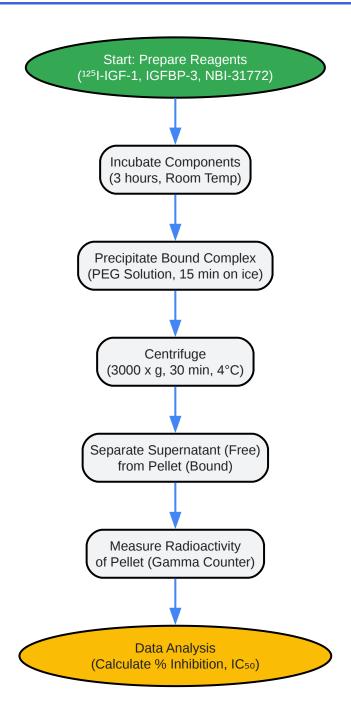
Procedure:

- Prepare serial dilutions of NBI-31772 and unlabeled IGF-1 in Assay Buffer.
- In a microcentrifuge tube, combine:



- 12,000 disintegrations per minute (dpm) of 125 I-labeled IGF-1.
- 1 ng of recombinant human IGFBP-3.
- Varying concentrations of NBI-31772 or unlabeled IGF-1.
- Assay Buffer to a final volume of 300 μL.
- Incubate the mixture for 3 hours at room temperature to allow binding to reach equilibrium.
- To separate bound from free ¹²⁵I-labeled IGF-1, add 1 mL of cold Precipitation Solution to each tube.
- Incubate on ice for 15 minutes.
- Centrifuge at 3000 x g for 30 minutes at 4°C.
- Carefully aspirate the supernatant containing the free radioligand.
- Measure the radioactivity of the pellet (containing the bound radioligand) using a gamma counter.
- Calculate the percentage of inhibition for each concentration of **NBI-31772** and determine the IC₅₀ value.





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Figure 2: Experimental Workflow for an IGF-1 Displacement Radiobinding Assay.

In Vivo: Administration in a Mouse Model of Muscle Injury

This protocol is based on the methodology described by Schertzer et al., Am J Pathol, 2007, for studying the effects of enhanced IGF-1 signaling on muscle regeneration.[10]

Foundational & Exploratory



Objective: To assess the effect of **NBI-31772** on the rate of functional repair in muscle following myotoxic injury.

Materials:

- C57BL/10 mice
- NBI-31772
- Vehicle: 50% Dimethyl Sulfoxide (DMSO) and 50% Polyethylene Glycol (PEG)
- Micro-osmotic pumps (e.g., Alzet model 1002)
- Notexin (or other myotoxic agent)
- Surgical tools for pump implantation and muscle injury induction
- Equipment for measuring muscle force (in situ or ex vivo)

Procedure:

- Dissolve NBI-31772 in the vehicle to the desired concentration for pump loading. A dose of 6 mg/kg/day is a literature-supported starting point.[10]
- Fill micro-osmotic pumps with the NBI-31772 solution or vehicle alone, according to the manufacturer's instructions.
- Anesthetize the mice. Subcutaneously implant the micro-osmotic pump in the dorsal region for continuous infusion.
- Induce muscle injury by injecting a myotoxic agent (e.g., notexin) into the target muscle (e.g., tibialis anterior).
- Allow the animals to recover. The infusion period can range from 10 to 28 days depending on the experimental endpoints.[10]
- At the designated time points (e.g., 10, 14, or 21 days post-injury), assess muscle function.
 This typically involves anesthetizing the animal, isolating the target muscle, and measuring



its maximum force-producing capacity (Po).[10]

 Collect muscle tissue for histological or molecular analysis (e.g., fiber cross-sectional area, gene expression).

Conclusion

NBI-31772 is a powerful research tool that allows for the pharmacological manipulation of IGF-1 bioavailability. Its ability to displace IGF-1 from all six IGFBPs with high affinity provides a means to study the effects of elevated "free" IGF-1 in a wide range of biological systems. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a foundational resource for scientists aiming to leverage this unique compound in their research endeavors, from fundamental cell biology to preclinical models of disease.

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